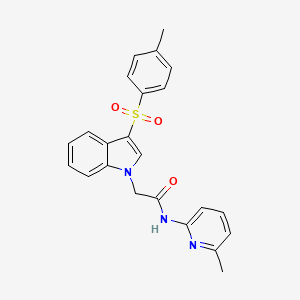

N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MI-773, is a small-molecule inhibitor that targets the p53-MDM2 interaction. This interaction is known to play a crucial role in cancer development and progression, making MI-773 a promising candidate for cancer treatment.

Scientific Research Applications

Antiallergic Properties

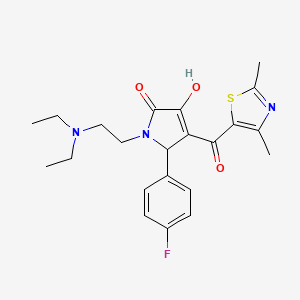

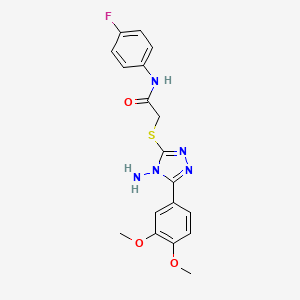

N-(pyridin-4-yl)-(indol-3-yl)acetamides, a class related to N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, have been explored as potential antiallergic agents. Research conducted by Menciu et al. (1999) demonstrated the efficacy of these compounds in inhibiting histamine release and interleukin production, which are key factors in allergic responses. Specifically, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, a compound from this class, showed significant potency in in vivo antiallergic activity tests (Menciu et al., 1999).

Copper(II) Complex Formation

N-(6-methylpyridin-2-yl)acetamide derivatives are noted for their ability to form copper(II) complexes, as investigated by Smolentsev (2017). The study explored how these ligands, with their sterically demanding structures, affect the coordination number and geometry around copper(II) centers. The research provides insights into the structural and coordination properties of these ligands when combined with copper, which could be relevant in various chemical applications (Smolentsev, 2017).

Oxidation Reactivity

Pailloux et al. (2007) studied the oxidation reactivity of compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methyl-substituted variant. Their research focused on the chemical oxidation of these compounds and provided detailed characterizations of the products formed, offering valuable information for chemical synthesis and reactivity studies of similar compounds (Pailloux et al., 2007).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized and evaluated the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. Their study highlighted the potential of these compounds in exhibiting significant antioxidant activities, which could be valuable in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-16-10-12-18(13-11-16)30(28,29)21-14-26(20-8-4-3-7-19(20)21)15-23(27)25-22-9-5-6-17(2)24-22/h3-14H,15H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDZCBTUYYXTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)